Cas no 35276-81-4 (2-Methylbenzoylacetonitrile)

2-Methylbenzoylacetonitrile is a versatile organic compound characterized by the presence of both a nitrile and a carbonyl functional group attached to a methyl-substituted benzene ring. This structure imparts reactivity suitable for various synthetic applications, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates. Its high purity and stability make it a reliable reagent for nucleophilic addition and condensation reactions. The compound's well-defined molecular framework allows for precise control in complex organic syntheses, offering consistent performance in research and industrial processes. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity to moisture and strong bases.
2-Methylbenzoylacetonitrile structure
2-Methylbenzoylacetonitrile structure
Product Name:2-Methylbenzoylacetonitrile
CAS No:35276-81-4
MF:C10H9NO
MW:159.184562444687
MDL:MFCD02260802
CID:314297
PubChem ID:2064033
Update Time:2025-06-15

2-Methylbenzoylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Oxo-3-(o-tolyl)propanenitrile
    • 2-Methylbenzoylacetonitrile
    • 3-(2-METHYLPHENYL)-3-OXOPROPANENITRILE
    • Benzenepropanenitrile,2-methyl-b-oxo-
    • 1-hydroxy-8-methyl-3,4-diphenyl-2-naphthonitrile
    • 2-Methyl-Benzoylacetonitrile
    • 3-oxo-3-o-tolylpropanenitrile
    • 3-Oxo-3-o-tolyl-propionitril
    • 3-oxo-3-o-tolyl-propionitrile
    • 3-Oxo-3-o-tolyl-propionsaeure-nitril
    • o-methylbenzoylacetonitrile
    • BS-25166
    • C78157
    • DTXSID50366401
    • 35276-81-4
    • SB36789
    • SCHEMBL741169
    • AKOS000206400
    • EN300-07908
    • HMS1718L12
    • MFCD02260802
    • A6196
    • CS-0163760
    • FT-0604220
    • MDL: MFCD02260802
    • Inchi: 1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3
    • InChI Key: DMTQMHCHBQZTOJ-UHFFFAOYSA-N
    • SMILES: O=C(CC#N)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 159.06800
  • Monoisotopic Mass: 159.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.081
  • Boiling Point: 310.9℃ at760mmHg
  • Flash Point: 141.8°C
  • Refractive Index: 1.532
  • PSA: 40.86000
  • LogP: 2.09138

2-Methylbenzoylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Methylbenzoylacetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
206988-5g
2-Methylbenzoylacetonitrile
35276-81-4 95%
5g
£252.00 2022-03-01
Fluorochem
206988-10g
2-Methylbenzoylacetonitrile
35276-81-4 95%
10g
£426.00 2022-03-01
Alichem
A019138764-10g
3-Oxo-3-(o-tolyl)propanenitrile
35276-81-4 95%
10g
$505.05 2023-09-02
Fluorochem
206988-1g
2-Methylbenzoylacetonitrile
35276-81-4 95%
1g
£65.00 2022-03-01
TRC
M237355-250mg
2-Methylbenzoylacetonitrile
35276-81-4
250mg
$ 125.00 2022-06-04
TRC
M237355-500mg
2-Methylbenzoylacetonitrile
35276-81-4
500mg
$ 210.00 2022-06-04
TRC
M237355-1000mg
2-Methylbenzoylacetonitrile
35276-81-4
1g
$ 330.00 2022-06-04
abcr
AB367006-250 mg
2-Methylbenzoylacetonitrile; 97%
35276-81-4
250mg
€78.00 2023-04-26
abcr
AB367006-1 g
2-Methylbenzoylacetonitrile; 97%
35276-81-4
1g
€129.90 2023-04-26
abcr
AB367006-5 g
2-Methylbenzoylacetonitrile; 97%
35276-81-4
5g
€369.60 2023-04-26

2-Methylbenzoylacetonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:35276-81-4)2-Methylbenzoylacetonitrile
Order Number:A6196
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):488.0
Email:sales@amadischem.com

Additional information on 2-Methylbenzoylacetonitrile

Professional Introduction to 2-Methylbenzoylacetonitrile (CAS No. 35276-81-4)

2-Methylbenzoylacetonitrile, with the chemical formula C9H7ON, is a versatile intermediate compound widely utilized in the field of organic synthesis and pharmaceutical research. Its unique structural properties, characterized by a combination of a benzoyl group and an acetonitrile moiety, make it a valuable building block for the development of various chemical entities. This introduction provides an in-depth exploration of the compound’s properties, applications, and its relevance in contemporary scientific research.

The molecular structure of 2-Methylbenzoylacetonitrile consists of a methyl-substituted benzene ring attached to a carbonyl group, which further connects to a nitrile group. This configuration imparts distinct reactivity patterns, enabling its participation in multiple synthetic transformations. The presence of both electron-withdrawing and electron-donating groups facilitates its use in cross-coupling reactions, condensation reactions, and as a precursor for heterocyclic compounds.

In recent years, 2-Methylbenzoylacetonitrile has garnered significant attention in the pharmaceutical industry due to its role as a key intermediate in the synthesis of bioactive molecules. Its application extends to the development of novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions. Researchers have leveraged its reactivity to construct complex scaffolds that exhibit promising pharmacological properties.

One notable area of research involves the use of 2-Methylbenzoylacetonitrile in the synthesis of metal-organic frameworks (MOFs). These materials have emerged as promising candidates for drug delivery systems due to their porous structures and tunable properties. The incorporation of benzoylacetonitrile derivatives into MOF frameworks has been shown to enhance their stability and functionality, making them more effective for encapsulating and releasing pharmaceutical compounds.

Furthermore, 2-Methylbenzoylacetonitrile has been explored in the development of advanced materials for optoelectronic applications. Its ability to participate in polymerization reactions allows for the creation of conjugated polymers with high charge transport properties. These polymers are integral to the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells, contributing to advancements in sustainable energy technologies.

The compound’s reactivity also makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures. For instance, it serves as a precursor in the preparation of chiral auxiliaries used in asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. Such compounds are crucial in pharmaceuticals where stereochemistry significantly influences biological activity.

Recent studies have highlighted the role of 2-Methylbenzoylacetonitrile in bioorthogonal chemistry, where it is employed to facilitate selective modifications within biological systems. By incorporating reporter groups or functional handles into biomolecules via reactions with this intermediate, researchers can gain deeper insights into cellular processes and develop novel diagnostic tools.

The industrial production of 2-Methylbenzoylacetonitrile adheres to stringent quality control measures to ensure high purity and consistency. Manufacturers employ advanced purification techniques such as distillation and recrystallization to isolate the compound from impurities. These processes are critical for maintaining the integrity of downstream applications where even minor contaminants can affect reaction outcomes.

The environmental impact of synthesizing and utilizing 2-Methylbenzoylacetonitrile has also been a focus of recent research. Efforts have been directed toward developing greener synthetic routes that minimize waste generation and reduce energy consumption. Catalytic methods employing transition metals have shown promise in achieving these goals while maintaining high yields.

In conclusion, 2-Methylbenzoylacetonitrile (CAS No. 35276-81-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and organic synthesis. As advancements continue to unfold in these fields, the significance of this intermediate is expected to grow further, driving innovation and discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:35276-81-4)2-Methylbenzoylacetonitrile
A6196
Purity:99%
Quantity:25g
Price ($):488.0
Email